molecular formula C17H14O6 B190806 Cirsimaritin CAS No. 6601-62-3

Cirsimaritin

Cat. No.: B190806
CAS No.: 6601-62-3
M. Wt: 314.29 g/mol
InChI Key: ZIIAJIWLQUVGHB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cirsimaritin, a flavonoid found in various natural sources , has been identified to have multiple targets. It exhibits selective antitumor effects against the NCIH-520 cell-line . It also inhibits the action of CATD and ODC, which are responsible for the development stage of cancer cells .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, it increases apoptosis in the NCIH-520 cell-line . In the context of diabetes, it has been found to reduce elevated levels of serum glucose and insulin . It also upregulates the protein contents of GLUT4 and pAMPK-α1 in skeletal muscle and adipose tissue .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits cell membrane receptors, interferes with signaling pathways, and inhibits transcriptional factors such as Nf-κB involved in cell promotion and proliferation . It also suppresses MAPK and NF-κB, key signaling pathways responsible for IL-17 expression .

Pharmacokinetics

Its bioavailability is suggested by its observed effects in vivo, such as its ability to reduce serum glucose and insulin levels in diabetic rats .

Result of Action

This compound has a broad spectrum of biological properties, including anticancer, antimicrobial, antidiabetic, antiparasitic, antioxidant, and anti-inflammatory effects . For example, it reduces MDA and IL-6 levels, increases GSH levels, and reduces GSSG levels in diabetic rats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the plant sources of this compound, such as Artemisia judaica and Cirsium japonicum, may have varying concentrations of the compound depending on their growth conditions . .

Biochemical Analysis

Biochemical Properties

Cirsimaritin interacts with various enzymes and proteins, contributing to its wide range of biological activities. For instance, it has been found to inhibit the action of CATD and ODC, enzymes responsible for the development stage of cancer cells . In the context of type 2 diabetes mellitus (T2D), this compound has been shown to reduce serum glucose and insulin levels, suggesting an interaction with the biochemical pathways involved in glucose metabolism .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. For example, it has been shown to reduce the elevated levels of serum glucose in diabetic rats, suggesting an influence on cell function . This compound also induces anti-inflammatory and antiproliferative effects by inhibiting cell membrane receptors, interfering with signaling pathways, and inhibiting transcriptional factors such as Nf-κB involved in cell promotion and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to enhance glucose uptake rate in TNF-α-treated mouse FL83B hepatocytes, suggesting a role in improving insulin resistance in the liver . Additionally, it induces anti-inflammatory and antiproliferative effects by inhibiting cell membrane receptors, interfering with signaling pathways, and inhibiting transcriptional factors such as Nf-κB involved in cell promotion and proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, in a high-fat diet and streptozotocin-induced rat model of T2D, rats were treated orally with this compound for 10 days before terminating the experiment and collecting plasma, soleus muscle, adipose tissue, and liver for further downstream analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study investigating the role of this compound in reducing the severity of colitis in an animal model, a specific dosage of this compound was administered to induce colitis in laboratory Swiss albino mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, in the context of T2D, this compound has been shown to reduce serum glucose and insulin levels, suggesting an interaction with the biochemical pathways involved in glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cirsimaritin can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the methylation of apigenin, another flavonoid, using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from plant sources. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the flavonoid from the plant material . The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify this compound .

Chemical Reactions Analysis

Types of Reactions

Cirsimaritin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methylated, acetylated, and benzoylated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Cirsimaritin is similar to other flavonoids such as apigenin, luteolin, and quercetin. it is unique due to its specific dimethoxy substitution pattern, which contributes to its distinct biological activities . Similar compounds include:

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-14-8-13-15(16(20)17(14)22-2)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIAJIWLQUVGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216220
Record name Cirsimaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-62-3
Record name Cirsimaritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6601-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cirsimaritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cirsimaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6601-62-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CIRSIMARITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59VJ7UX6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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